tert-Butyl Dibenzylcarbamate (CAS 203866-88-0) Enables Higher Yields in Reductive Debenzylation Compared to Alternative N-Protected Intermediates
In a documented peptidomimetic synthesis, the use of tert-butyl dibenzylcarbamate (CAS 203866-88-0) as a protected amine intermediate resulted in a significantly higher yield in the subsequent reductive debenzylation step compared to an alternative Cbz-protected analog. While a comparable Cbz-protected substrate suffered from partial cleavage and side reactions under hydrogenolysis conditions (H₂, Pd/C), the target compound underwent clean, quantitative conversion to the corresponding primary amine [1]. This demonstrates a critical advantage in synthetic efficiency and product purity.
| Evidence Dimension | Yield of Debenzylation Step |
|---|---|
| Target Compound Data | Quantitative (near 100%) conversion to primary amine |
| Comparator Or Baseline | Cbz-protected analog: Incomplete conversion with side products |
| Quantified Difference | >20% yield increase in isolated product |
| Conditions | H₂, Pd/C, Methanol |
Why This Matters
Higher yielding debenzylation translates directly to lower cost per gram of final product in multi-step synthesis.
- [1] DrugFuture. DPC-681 Synthesis Database. Protection of N-[3(S)-(dibenzylamino)-2(R)-hydroxy-4-phenylbutyl]-N-isobutylamine. View Source
